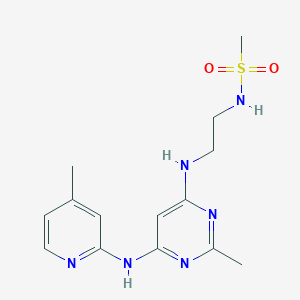
N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrimidine derivative . Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in the design of structures in medicinal chemistry . They have been reported to exhibit diverse types of biological and pharmaceutical activities, such as antimicrobial, antiviral, antitumor, and antifibrotic properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of similar compounds has been solved using the dual-space algorithm and refined by full-matrix least squares against F2 using the NoSpherA2 algorithm .Chemical Reactions Analysis
Pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold . For example, the carboxylic acid moiety at the C-3 position of the pyridine is found in vitamin B3, which has multiple biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the crystal system of a similar compound at 100 K is triclinic, space group P4(3) with a = 9.4694 (10) Å, b = 9.4694 (10) Å, c = 18.886 (3) Å, α = 90°, β = 90°, γ = 90° .Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
The pyrimidine moiety of the compound is known for its wide range of pharmacological activities. In particular, derivatives of this compound have been synthesized and evaluated for their anti-fibrotic activities . These studies are crucial as fibrosis can lead to severe organ damage and is involved in many diseases. The inhibition of collagen expression and hydroxyproline content in cell culture mediums suggests potential for these compounds to be developed into novel anti-fibrotic drugs.
Flow Chemistry Applications
The compound’s derivatives, specifically 2-methylpyridines, have been synthesized using a continuous flow method . This technique offers advantages over traditional batch processes, such as shorter reaction times, increased safety, and reduced waste. The high degree of selectivity and conversion yields make this method particularly valuable for the green synthesis of chemical products used in various industries.
Organoboron Compound Synthesis
Organoboron compounds, which include aryl borates, are important in organic synthesis and have applications in pharmacy and biology . The compound can be used to synthesize intermediates with borate and sulfonamide groups through nucleophilic and amidation reactions. These intermediates are pivotal in creating stimulus-responsive drug carriers and fluorescent probes for identifying biological and chemical substances.
Antimicrobial and Anticancer Properties
Pyrimidine derivatives, including those related to our compound of interest, are reported to exhibit antimicrobial and anticancer activities . The ability to inhibit the growth of pathogens and cancer cells makes these compounds valuable in the development of new therapeutic agents.
Enzyme Inhibition
Boronic acid compounds, which can be derived from the compound , are often used as enzyme inhibitors . They play a significant role in treating diseases by inhibiting specific enzymes that are crucial for the disease’s progression.
Drug Discovery and Development
The compound’s structure allows it to be a part of the synthesis of various heterocyclic compounds with potential biological activities . This is a key aspect of medicinal chemistry and chemical biology, where novel compounds are continuously being designed and tested for their therapeutic potential.
Mecanismo De Acción
Target of Action
The primary target of this compound is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to the proper three-dimensional folding of newly synthesized procollagen chains .
Mode of Action
The compound acts as a potent inhibitor of collagen prolyl-4-hydroxylase . It binds to the enzyme and inhibits its activity, thereby affecting the formation of stable collagen .
Biochemical Pathways
The inhibition of collagen prolyl-4-hydroxylase by the compound affects the collagen synthesis pathway . This leads to a reduction in the production of collagen, a protein that provides structure to much of your body, including skin, hair, nails, bones, and ligaments .
Result of Action
The inhibition of collagen prolyl-4-hydroxylase leads to a significant reduction in the production of collagen . This could potentially be used to treat conditions characterized by excessive collagen production, such as fibrotic diseases .
Safety and Hazards
Direcciones Futuras
The pyrimidine moiety has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Propiedades
IUPAC Name |
N-[2-[[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2S/c1-10-4-5-15-12(8-10)20-14-9-13(18-11(2)19-14)16-6-7-17-23(3,21)22/h4-5,8-9,17H,6-7H2,1-3H3,(H2,15,16,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJMHPCILSZMKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC(=NC(=C2)NCCNS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B2871843.png)
![N-(4-bromophenyl)-2-{[5-(3-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2871844.png)
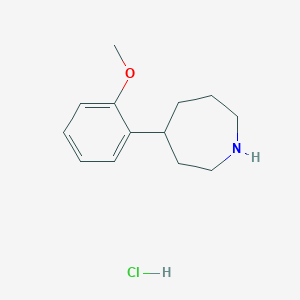
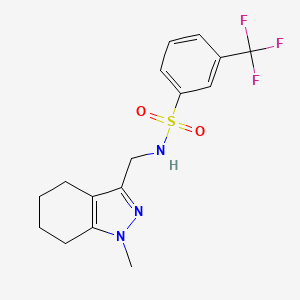
![3-(3-chlorobenzyl)-7-(4-methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2871847.png)
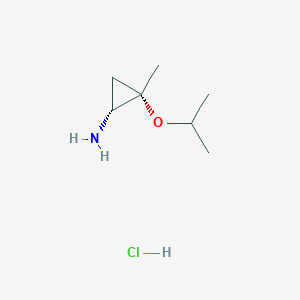
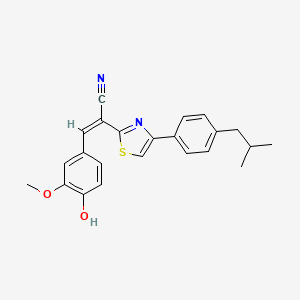

![1-Oxo-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2871852.png)
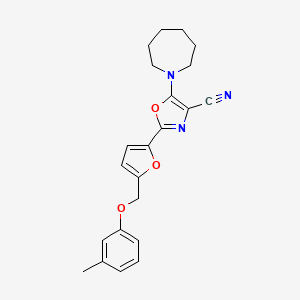
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2871856.png)
![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2871858.png)
![4'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B2871860.png)
![Ethyl 4-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2871863.png)